molecular formula C18H23NO5 B13871243 2-(1,1-Dimethylethyl) 1-(phenylmethyl) 5-oxo-1,2-piperidinedicarboxylate CAS No. 1383814-66-1

2-(1,1-Dimethylethyl) 1-(phenylmethyl) 5-oxo-1,2-piperidinedicarboxylate

Cat. No.: B13871243
CAS No.: 1383814-66-1
M. Wt: 333.4 g/mol
InChI Key: VNEDQUMEBRVGBT-UHFFFAOYSA-N
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Description

1-O-Benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate is a synthetic organic compound with a complex molecular structure. It is primarily used in various chemical and pharmaceutical research applications due to its unique properties and reactivity.

Preparation Methods

The synthesis of 1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The tert-butyl and benzyl groups are introduced through specific reactions, such as alkylation or acylation.

    Oxidation and Reduction Reactions: These reactions are used to achieve the desired oxidation state and functional group arrangement on the piperidine ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-O-Benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring, altering its properties.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-O-Benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

1-O-Benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate can be compared with similar compounds, such as:

    tert-Butyl-L-N-benzyloxycarbonylazetidine-2-carboxylate: This compound shares some structural similarities but differs in its specific functional groups and reactivity.

    1-Benzyl 2-(2-methyl-2-propanyl) (2S)-1,2-azetidinedicarboxylate: Another related compound with distinct chemical properties and applications.

The uniqueness of 1-O-benzyl 2-O-tert-butyl (2S)-5-oxopiperidine-1,2-dicarboxylate lies in its specific combination of functional groups and the resulting chemical behavior, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-O-benzyl 2-O-tert-butyl 5-oxopiperidine-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-18(2,3)24-16(21)15-10-9-14(20)11-19(15)17(22)23-12-13-7-5-4-6-8-13/h4-8,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEDQUMEBRVGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC(=O)CN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901150491
Record name 2-(1,1-Dimethylethyl) 1-(phenylmethyl) 5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383814-66-1
Record name 2-(1,1-Dimethylethyl) 1-(phenylmethyl) 5-oxo-1,2-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383814-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 1-(phenylmethyl) 5-oxo-1,2-piperidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901150491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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